8-Ethylquinoline 1-oxide
Overview
Description
8-Ethylquinoline 1-oxide is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, where an ethyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Target of Action
Quinoline motifs, which 8-ethylquinoline 1-oxide is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Mode of Action
It is known that quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Biochemical Pathways
Quinoline n-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Result of Action
Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Ethylquinoline 1-oxide can be synthesized through the oxidation of 8-ethylquinoline. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Ethylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline dioxides.
Reduction: Reduction of the N-oxide group can regenerate the parent 8-ethylquinoline.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline dioxides.
Reduction: 8-Ethylquinoline.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
8-Ethylquinoline 1-oxide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
8-Methylquinoline N-oxide: Similar structure with a methyl group instead of an ethyl group.
Quinoline N-oxide: Lacks the ethyl substituent.
6-Methoxyquinoline N-oxide: Contains a methoxy group at the sixth position.
Uniqueness
8-Ethylquinoline 1-oxide is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
8-ethyl-1-oxidoquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBWZDDNNWJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 8-ethylquinoline N-oxide in the gold-catalyzed synthesis reactions described in the research?
A1: 8-Ethylquinoline N-oxide acts as a stoichiometric oxidant in the gold-catalyzed reactions described in the research papers [, , ]. It facilitates the formation of a reactive α-oxo gold carbene intermediate from a terminal alkyne in the presence of a gold catalyst. This intermediate then reacts further to yield the desired products, such as 4-(2-oxoalkoxy)butyl methanesulfonates or cyclobutanones [, , ].
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